N-(2,5-dimethoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
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Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[[5-(3-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4S/c1-30-17-8-6-7-16(13-17)22-25-26-23(28(22)27-11-4-5-12-27)33-15-21(29)24-19-14-18(31-2)9-10-20(19)32-3/h4-14H,15H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSFDXFXCODVPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, structural characteristics, and biological activities, particularly focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure
The compound features a complex structure characterized by a 2,5-dimethoxyphenyl group linked to a sulfanyl acetamide moiety. The presence of the triazole and pyrrole rings contributes to its biological activity.
Synthesis
The synthesis of this compound involves multi-step organic reactions that typically include:
- Formation of the pyrrole and triazole rings.
- Sulfanylation to introduce the sulfanyl group.
- Acetylation to finalize the acetamide structure.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicate significant activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 50 |
| Escherichia coli | 15 | 75 |
| Pseudomonas aeruginosa | 14 | 100 |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
The compound has also been assessed for its anti-inflammatory effects. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages.
Anticancer Activity
In cancer cell line studies, this compound exhibited cytotoxic effects against several cancer types:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 30 |
| A549 (Lung Cancer) | 25 |
| HeLa (Cervical Cancer) | 20 |
The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Studies
A notable case study involved the administration of this compound in a murine model of bacterial infection. Results showed a significant reduction in bacterial load compared to control groups, highlighting its therapeutic potential.
Q & A
Q. What are the optimized synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions:
- Triazole ring formation : React hydrazine derivatives with carbon disulfide and amines under controlled pH and temperature (e.g., 60–80°C in ethanol) .
- Sulfanyl-acetamide coupling : Use nucleophilic substitution with thiol-containing intermediates, often catalyzed by pyridine and zeolite Y-H at 150°C under reflux .
- Purification : High-Performance Liquid Chromatography (HPLC) or recrystallization from ethanol to achieve >95% purity . Key parameters include solvent choice (e.g., dichloromethane, DMSO), reaction time (5–12 hours), and inert atmosphere (N₂) to prevent oxidation .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and aromatic proton integration .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ peaks) .
- Chromatography : HPLC with UV detection at 254 nm for purity analysis .
- X-ray crystallography : SHELX programs (SHELXS/SHELXL) for resolving 3D crystal structures .
Q. How should biological activity assays be designed to evaluate therapeutic potential?
- Antimicrobial testing : Minimum Inhibitory Concentration (MIC) assays against E. coli or S. aureus using broth microdilution .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Target interaction studies : Fluorescence quenching or Surface Plasmon Resonance (SPR) to assess binding to enzymes (e.g., cytochrome P450) .
Advanced Research Questions
Q. How can contradictory bioactivity data between studies be resolved?
- Replicate experiments : Standardize protocols (e.g., cell culture conditions, solvent controls) to minimize variability .
- Purity validation : Re-analyze compound batches via HPLC to rule out impurities .
- Structural analogs : Compare activity of derivatives (e.g., replacing methoxy with chloro groups) to identify critical pharmacophores .
Q. What computational strategies predict target binding and structure-activity relationships (SAR)?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., triazole binding to kinase active sites) .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (GROMACS/AMBER) to assess binding free energy .
- QSAR modeling : Train models on bioactivity data of analogs to predict substituent effects .
Q. How is compound stability evaluated under varying physicochemical conditions?
- Forced degradation : Expose to UV light, acidic/alkaline buffers (pH 1–13), and elevated temperatures (40–60°C) for 48–72 hours .
- Degradation monitoring : Track changes via HPLC and LC-MS to identify breakdown products (e.g., sulfoxide formation) .
Q. What methods elucidate the role of substituents in biological activity?
- SAR via analog synthesis : Replace pyrrole with thiophene or vary methoxy positions to assess antimicrobial potency .
- Electron-withdrawing/donating groups : Introduce nitro (-NO₂) or amino (-NH₂) groups to study electronic effects on enzyme inhibition .
Q. How is X-ray crystallography applied to resolve its 3D structure?
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution diffraction .
- Structure solution : SHELXS for phase problem resolution; SHELXL for refinement (R-factor < 0.05) .
- Visualization : ORTEP-III for thermal ellipsoid plots and hydrogen-bonding networks .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
